Product packaging for 5-Bromo-8-fluoroquinolin-3-amine(Cat. No.:)

5-Bromo-8-fluoroquinolin-3-amine

Cat. No.: B13202559
M. Wt: 241.06 g/mol
InChI Key: MYZCJDMGTBPECW-UHFFFAOYSA-N
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Description

Significance of Quinolines in Chemical Research and Development

Quinolines and their derivatives are of paramount importance in both medicinal and synthetic chemistry. wisdomlib.orgijpsjournal.com Their presence in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities underscores their significance. ijpsjournal.comnih.gov These activities include, but are not limited to, antimalarial, antibacterial, anticancer, and anti-inflammatory properties. ijpsjournal.comnih.govresearchgate.net The quinoline (B57606) core is a key feature in several commercially successful drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. nih.govresearchgate.net This proven track record has cemented the quinoline scaffold as a "privileged structure" in drug discovery, a term used to describe molecular frameworks that are able to bind to multiple biological targets.

The versatility of the quinoline ring system allows for extensive chemical modification at various positions, enabling chemists to fine-tune the physicochemical and biological properties of the resulting molecules. researchgate.net This adaptability makes quinolines a focal point for synthetic chemists aiming to create diverse molecular libraries for high-throughput screening and lead optimization. researchgate.net

Overview of Halogenated Quinolines as Privileged Scaffolds

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline framework can profoundly influence a molecule's properties. Halogenation is a common strategy in medicinal chemistry to enhance biological activity, modulate metabolic stability, and improve membrane permeability. nih.gov Halogenated quinolines have demonstrated a wide array of biological activities, including antibacterial, anticancer, and antileishmanial effects. researchgate.net

The position and nature of the halogen substituent are critical. For instance, the presence of a fluorine atom can alter the electronic properties of the molecule and enhance its binding affinity to target proteins. youtube.com Bromine, with its larger size and different electronic characteristics, can also impart unique properties. The strategic placement of halogens on the quinoline ring is a key aspect of modern drug design, often leading to compounds with improved potency and selectivity. nih.gov

Specific Research Focus on 5-Bromo-8-fluoroquinolin-3-amine

Within the vast family of halogenated quinolines, this compound stands out as a molecule of specific interest for researchers. Its structure is characterized by the presence of a bromine atom at the 5-position, a fluorine atom at the 8-position, and an amine group at the 3-position of the quinoline core. This particular arrangement of substituents creates a unique electronic and steric profile that warrants detailed investigation.

The synthesis and properties of this compound are subjects of ongoing research. bldpharm.com The presence of both bromine and fluorine atoms, along with the reactive amine group, provides multiple avenues for further chemical modification, making it a valuable building block for the synthesis of more complex molecules.

Contextualizing the Research Landscape of Halogenated Aminoquninolines

The study of this compound is situated within the broader research landscape of halogenated aminoquinolines. This class of compounds is of significant interest due to the combined influence of the halogen and amino substituents on the quinoline scaffold. 4-Aminoquinolines, for example, are a well-established class of antimalarial drugs. frontiersin.orgnih.govnih.gov The introduction of halogens to this and other aminoquinoline frameworks is a key strategy in the development of new therapeutic agents. frontiersin.org

Researchers are actively exploring the synthesis and biological evaluation of a wide variety of halogenated aminoquinolines. frontiersin.org The goal is to understand the structure-activity relationships (SAR) that govern their biological effects. nih.gov This involves systematically varying the position and type of halogen and amino substituents to optimize desired properties. The investigation of compounds like this compound contributes to this growing body of knowledge, providing valuable data points for the design of future therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrFN2 B13202559 5-Bromo-8-fluoroquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

5-bromo-8-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9/h1-4H,12H2

InChI Key

MYZCJDMGTBPECW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1F)N)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 8 Fluoroquinolin 3 Amine and Analogues

Direct Synthesis Strategies for 5-Bromo-8-fluoroquinolin-3-amine

Direct synthetic routes to this compound are not extensively documented in publicly available literature, suggesting that its preparation likely involves a multi-step process rather than a one-pot cyclization of a fully substituted aniline (B41778) precursor. The challenge lies in the precise placement of three different substituents on the quinoline (B57606) core. Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, are powerful for generating the quinoline ring system. iipseries.orgnih.govwikipedia.orgresearchgate.net However, achieving the specific substitution pattern of 5-bromo, 8-fluoro, and 3-amino in a single cyclization step would necessitate a highly specialized and likely not commercially available aniline precursor.

The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive methylene group, offers a potential but challenging route. wikipedia.orgalfa-chemistry.comorganicreactions.org A hypothetical direct synthesis would require a precursor such as 2-amino-3-bromo-6-fluorobenzaldehyde to react with a suitable partner to introduce the 3-amino group or a precursor functionality. The availability and stability of such a highly substituted aniline are significant hurdles.

Precursor Synthesis and Functionalization Approaches

A more practical and commonly employed strategy for synthesizing complex quinolines like this compound involves the stepwise functionalization of a simpler quinoline precursor. This approach allows for greater control over the regiochemistry of substitution.

Bromination and Fluorination Reactions on Quinoline Precursors

The introduction of halogen atoms onto the quinoline ring is a fundamental step in the synthesis of many functionalized derivatives.

Bromination: The bromination of quinoline and its derivatives is well-established. Electrophilic bromination typically occurs at the 5- and 8-positions. For instance, the bromination of 8-hydroxyquinoline with two equivalents of bromine in chloroform can yield 5,7-dibromo-8-hydroxyquinoline in excellent yield. nih.gov The synthesis of 5-bromoisoquinoline has been achieved by treating isoquinoline (B145761) with N-bromosuccinimide (NBS) in concentrated sulfuric acid. orgsyn.org This suggests that direct bromination of an 8-fluoroquinoline (B1294397) precursor at the 5-position is a feasible synthetic step.

Fluorination: The introduction of a fluorine atom at the 8-position of the quinoline ring is often achieved by starting with a pre-fluorinated aniline precursor. For example, the synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl benzoate has been reported starting from 2-fluoroaniline. nih.gov This highlights the utility of classic quinoline ring-forming reactions, such as the Combes or Conrad-Limpach synthesis, using appropriately substituted anilines. A Skraup synthesis starting with 2-amino-5-fluorophenol has also been successfully employed to prepare 6-fluoro-8-quinolinol. fordham.edu Direct fluorination of the quinoline ring is also possible, with selective fluorination of quinoline derivatives at the 2-position being achievable with elemental fluorine–iodine mixtures. rsc.org However, for the synthesis of an 8-fluoro derivative, starting with a fluorinated aniline is generally the more regioselective and controlled approach.

Amination Strategies for Quinoline Cores

The introduction of an amino group at the 3-position of the quinoline ring can be accomplished through various methods, often involving the amination of a halo-substituted precursor. The amination of 3-bromoquinoline using ammonia (B1221849), catalyzed by copper, is a known transformation. researchgate.net This highlights the potential for nucleophilic aromatic substitution to install the desired amino group. The development of palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, has significantly expanded the scope of C-N bond formation and could be applied to a suitable 3-halo-8-fluoro-5-bromoquinoline precursor. atlanchimpharma.comwikipedia.org

An alternative strategy involves the reduction of a nitro group. If a 3-nitroquinoline precursor can be synthesized, its reduction to the corresponding 3-aminoquinoline is a standard and efficient transformation. The synthesis of 8-nitrofluoroquinolone derivatives has been reported, where the nitro group facilitates nucleophilic substitution at other positions. nih.govmdpi.com This nitro group can subsequently be reduced to an amine.

Catalyst-Mediated Coupling Reactions in Quinoline Synthesis

Transition metal-catalyzed reactions have become indispensable tools in the synthesis of complex heterocyclic compounds, including quinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are particularly valuable for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a prime example of a palladium-catalyzed reaction that could be employed for the synthesis of 3-aminoquinolines from 3-haloquinoline precursors. atlanchimpharma.comwikipedia.org This reaction is known for its broad substrate scope and functional group tolerance, making it a powerful tool in the later stages of a synthetic sequence. For instance, the coupling of fluoroalkylamines with aryl bromides and chlorides has been achieved using a palladium catalyst with a specific phosphine (B1218219) ligand. nih.govnih.gov

Other Transition Metal-Catalyzed Processes

While palladium catalysis is prominent, other transition metals such as copper also play a crucial role in quinoline synthesis. Copper-catalyzed amination reactions, a modern variation of the Ullmann condensation, are effective for the formation of C-N bonds. researchgate.net The synthesis of diarylamines can be achieved through palladium-catalyzed coupling of primary and secondary anilines with aryl chlorides. tandfonline.com Nickel-catalyzed cross-coupling reactions are also emerging as powerful methods in organic synthesis. nih.gov These catalyst-mediated reactions provide efficient and selective methods for the functionalization of the quinoline core, enabling the synthesis of complex molecules like this compound.

Summary of Synthetic Approaches

The synthesis of this compound most likely proceeds through a multi-step sequence. A plausible retrosynthetic analysis suggests two main pathways:

Late-stage bromination: Starting from an 8-fluoroquinolin-3-amine precursor, which could be synthesized from 2-fluoroaniline through a suitable quinoline ring-forming reaction followed by introduction of the 3-amino group (or a precursor). The final step would be the selective bromination at the 5-position.

Early introduction of halogens: Starting from a 2-amino-5-bromo-2-fluoroaniline precursor, a classic quinoline synthesis (e.g., Friedländer or Combes) could be employed to construct the quinoline ring with the bromo and fluoro groups in place, followed by the introduction of the 3-amino functionality.

Both strategies would rely on a combination of classic ring-forming reactions and modern functionalization techniques, including transition metal-catalyzed cross-coupling reactions.

Ring Annulation and Cyclization Methods for Quinoline Formation

The construction of the quinoline core of this compound can be approached through several well-established ring annulation and cyclization strategies. These methods typically involve the formation of the pyridine ring onto a pre-functionalized benzene (B151609) ring. The choice of method often depends on the availability of suitable starting materials.

Friedländer Annulation

The Friedländer synthesis is a powerful method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. wikipedia.orgalfa-chemistry.com For the synthesis of the target compound, a plausible route would commence with a suitably substituted 2-aminobenzaldehyde, specifically 2-amino-3-bromo-6-fluorobenzaldehyde. While this starting material is highly specialized, its synthesis could be envisioned from commercially available precursors such as 2-bromo-6-fluorotoluene via oxidation to the benzyl bromide followed by a Sommelet reaction or other aldehyde synthesis methods. google.com

Once the 2-amino-3-bromo-6-fluorobenzaldehyde is obtained, it can be reacted with a molecule that provides the C2 and C3 atoms of the quinoline ring, along with the 3-amino group. A suitable reactant would be a protected aminoacetonitrile (e.g., N,N-dimethylaminoacetonitrile) or an N-acylaminoacetonitrile, which upon cyclization and subsequent deprotection or hydrolysis would yield the desired 3-aminoquinoline. The reaction is typically catalyzed by an acid or a base. wikipedia.orgnih.gov

Combes Quinoline Synthesis

Another classic approach is the Combes synthesis, which involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgnih.gov This strategy would begin with 2-fluoro-5-bromoaniline, a commercially available starting material. chemicalbook.comnih.govchemdad.com The choice of the β-dicarbonyl component is crucial for introducing the 3-amino functionality. A potential reactant could be a protected aminomalondialdehyde equivalent or a β-keto ester with a protected amino group at the alpha position. The initial reaction forms a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring. wikipedia.org The regioselectivity of the cyclization is a key consideration, influenced by both steric and electronic effects of the substituents on the aniline ring. wikipedia.org

Synthesis via Halogenated Fluoroquinoline Intermediate

An alternative strategy involves the initial synthesis of a 5-bromo-8-fluoroquinoline (B1373256) core, followed by the introduction of the amino group at the 3-position. The synthesis of the core could be achieved through various quinoline-forming reactions starting from simpler materials. Subsequently, functionalization at the C3 position can be performed. A common method for introducing an amino group is through electrophilic nitration of the quinoline ring, followed by reduction of the resulting nitro group to an amine. The directing effects of the existing bromo and fluoro substituents would need to be carefully considered to achieve selective nitration at the C3 position.

Another pathway for functionalization involves the synthesis of 3-bromo-8-fluoroquinoline. achemblock.com While this isomer has the bromine at the desired position for amination, synthesizing the 5-bromo-8-fluoro-3-nitroquinoline intermediate would be a more direct route to the final product. Palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) could also be explored if a suitable leaving group (like a bromine atom) were present at the C3 position of the 5-bromo-8-fluoroquinoline core.

Table 1: Proposed Synthetic Strategies for 5-Bromo-8-fluoroquinoline-3-amine
Synthetic MethodKey Starting MaterialsKey Reaction TypePlausible Intermediates
Friedländer Synthesis2-amino-3-bromo-6-fluorobenzaldehyde, N-protected aminoacetonitrileCondensation and CyclizationSchiff base/enol adduct
Combes Synthesis2-fluoro-5-bromoaniline, Protected aminomalondialdehyde equivalentCondensation and CyclodehydrationEnamine intermediate
Functionalization of Quinoline Core5-Bromo-8-fluoroquinolineElectrophilic Nitration and Reduction5-Bromo-8-fluoro-3-nitroquinoline

Stereoselective Synthesis Considerations

The target molecule, this compound, is an achiral molecule as it does not possess any stereocenters or elements of planar or axial chirality. Consequently, its direct synthesis does not require stereoselective control.

However, in the broader context of medicinal chemistry and the development of quinoline-based analogues, stereoselectivity is a critical consideration. Chiral derivatives of quinolines often exhibit different pharmacological activities, and the synthesis of single enantiomers is frequently required. Stereocenters can be introduced into analogues of this compound in several ways, such as by alkylation or acylation of the 3-amino group with chiral substituents or by introducing chiral groups at other positions on the quinoline core.

Should a synthetic route to a chiral analogue be desired, several stereoselective methods could be employed:

Asymmetric Catalysis: Chiral catalysts can be used in the ring-forming step to induce enantioselectivity. For instance, a diastereoselective Friedländer reaction using a chiral phosphoric acid as a catalyst has been reported to produce axially chiral 4-arylquinolines with high enantioselectivity. alfa-chemistry.com Similar principles could be applied to create chiral quinolines from prochiral starting materials.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of the cyclization reaction. After the quinoline ring is formed, the auxiliary can be removed to yield the chiral product.

Derivatization with Chiral Reagents: The 3-amino group of the target compound serves as a convenient handle for introducing chirality. Reaction with chiral acids to form diastereomeric amide salts, followed by separation and hydrolysis, is a classic resolution technique. Alternatively, coupling the amine with chiral building blocks, such as amino acids, can generate diastereomeric products that can be separated and further manipulated. researchgate.net

Enantioselective Hydroamination: For the synthesis of chiral amino-substituted heterocycles, modern methods like enantioselective hydroamination of alkenes catalyzed by transition metals such as nickel have been developed. acs.org While not directly applicable to the aromatic quinoline core, such methods are relevant for synthesizing chiral side chains that might be attached to the quinoline scaffold.

Table 2: Methodologies for Stereoselective Synthesis of Quinoline Analogues
MethodDescriptionPotential Application
Asymmetric CatalysisEmployment of a chiral catalyst (e.g., chiral acid or transition metal complex) to favor the formation of one enantiomer over the other during the ring-forming reaction.Direct enantioselective synthesis of quinolines with stereocenters or axial chirality.
Chiral AuxiliariesA covalently attached chiral group guides the stereochemical course of a reaction and is subsequently removed.Diastereoselective synthesis where the auxiliary controls the formation of a new stereocenter.
Diastereomeric ResolutionReaction of a racemic amine with a chiral resolving agent (e.g., a chiral acid) to form separable diastereomers.Separation of enantiomers of a chiral amine derivative of the target compound.
Coupling with Chiral Building BlocksThe 3-amino group is reacted with an enantiomerically pure molecule (e.g., an amino acid) to create a chiral derivative.Synthesis of complex chiral molecules incorporating the quinoline scaffold. researchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques in Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a substituted quinoline (B57606) such as 5-Bromo-8-fluoroquinolin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous structural assignment.

Proton NMR (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, while the coupling patterns (spin-spin splitting) reveal the number of neighboring protons.

While specific, experimentally determined ¹H NMR data for this compound is not widely available in published literature, a theoretical analysis based on the structure allows for the prediction of expected signals. The aromatic region would display a complex pattern of signals corresponding to the protons on the quinoline core. The protons at positions 2, 4, 6, and 7 would each produce a distinct signal. The amino group (-NH₂) would typically exhibit a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Expected ¹H NMR Data for this compound:

Proton Expected Chemical Shift (ppm) Expected Multiplicity
H-2 8.5 - 8.7 Singlet
H-4 7.8 - 8.0 Singlet
H-6 7.4 - 7.6 Doublet
H-7 7.2 - 7.4 Doublet of doublets

Note: This table represents predicted values and may differ from experimental results.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

The spectrum would be expected to show nine distinct signals for the nine carbon atoms of the quinoline ring system. The carbons bonded to the electronegative bromine, fluorine, and nitrogen atoms would appear at characteristic chemical shifts. For instance, the carbon atom bearing the fluorine (C-8) would exhibit a large C-F coupling constant.

Expected ¹³C NMR Data for this compound:

Carbon Atom Expected Chemical Shift (ppm)
C-2 ~145
C-3 ~120
C-4 ~130
C-4a ~140
C-5 ~115 (Coupled to F)
C-6 ~125 (Coupled to F)
C-7 ~118 (Coupled to F)
C-8 ~155 (Large C-F coupling)

Note: This table represents predicted values and may differ from experimental results.

Fluorine-19 NMR (¹⁹F NMR) Applications

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique. ¹⁹F NMR provides a direct observation of the fluorine nucleus, and its chemical shift is very sensitive to the electronic environment.

For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely exhibit coupling to the neighboring protons (H-7) and potentially long-range coupling to other protons on the ring, providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₆BrFN₂), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the theoretically calculated mass. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks separated by two mass units, which is a clear diagnostic feature.

Calculated and Expected HRMS Data:

Ion Calculated Exact Mass
[M+H]⁺ (for C₉H₇⁷⁹BrFN₂⁺) 240.9825

Note: These are calculated values. Experimental values should be within a few parts per million (ppm).

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, producing charged droplets from which ions are generated. For this compound, ESI in positive ion mode would likely produce the protonated molecule, [M+H]⁺, as the base peak. Analysis of the fragmentation pattern in a tandem MS (MS/MS) experiment could reveal the loss of substructures, such as the bromine atom or the amino group, further corroborating the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus wavenumber provides a unique molecular fingerprint.

For This compound , an IR spectrum would be used to confirm the presence of its key functional groups. The primary amine (-NH₂) group is particularly diagnostic, typically showing two distinct, sharp to medium absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. wpmucdn.com The presence of two peaks confirms it as a primary amine. wpmucdn.com Additionally, an N-H bending vibration is expected around 1640-1560 cm⁻¹.

The quinoline core itself presents several characteristic absorptions. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the aromatic rings give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region. researchgate.net Finally, the carbon-halogen bonds can be identified in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-F stretching vibration is expected to produce a strong absorption in the 1250-1000 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, typically between 690-515 cm⁻¹. tandfonline.com

Table 1: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch (asymmetric & symmetric) 3500 - 3300 (two peaks) Medium, Sharp
Primary Amine N-H Bend (scissoring) 1640 - 1560 Medium to Strong
Aromatic Ring C-H Stretch 3100 - 3000 Medium to Weak
Aromatic Ring C=C and C=N Stretch 1600 - 1400 (multiple bands) Medium to Weak, Sharp
Aryl Fluoride C-F Stretch 1250 - 1000 Strong

Chromatographic Methods for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It involves a mobile phase that carries the mixture through a stationary phase, with separation occurring based on differential partitioning between the two phases. These methods are crucial for purifying synthesized compounds and assessing their purity.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. nih.gov A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. acgpubs.org

In the context of synthesizing This compound , TLC would be used to track the conversion of starting materials to the final product. A small spot of the reaction mixture is applied to the baseline of the plate, alongside spots of the starting materials and a reference sample of the pure product, if available. sigmaaldrich.com The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and hexane. As the eluent ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retardation factor (Rf) value, while more polar compounds travel shorter distances. The separated spots are typically visualized under UV light, which causes fluorescent compounds or those on a fluorescent-indicator-containing plate to become visible. Current time information in Pasuruan, ID. A pure sample should ideally show a single spot. chemshuttle.com

Table 2: Illustrative TLC Analysis for the Synthesis of this compound

Lane on TLC Plate Description Observed Spots Hypothetical Rf Value
1 Starting Material A 1 0.65
2 Starting Material B 1 0.50
3 Reaction Mixture (co-spot) 3 0.65, 0.50, 0.30
4 Purified Product 1 0.30

Stationary Phase: Silica gel G F254; Mobile Phase: Hexane/Ethyl Acetate (7:3)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. sigmaaldrich.com It operates on the same principles as column chromatography but utilizes high pressure to pump the mobile phase through a column packed with smaller particles, leading to significantly higher resolution and speed.

For This compound , HPLC is the method of choice for final purity assessment. A reversed-phase method would likely be employed, using a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. researchgate.net A typical mobile phase would be a gradient mixture of water and an organic solvent like acetonitrile, often with a small amount of an acidifier like formic acid or trifluoroacetic acid to ensure the amine is protonated, leading to sharper peaks. Current time information in Pasuruan, ID. The sample is injected into the system, and as it passes through the column, its components are separated. A detector (e.g., a UV-Vis detector set to an appropriate wavelength) records the elution of each component over time, generating a chromatogram. The purity of the sample is determined by the relative area of the main peak corresponding to the product.

Table 3: Representative HPLC Method for Purity Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatography System
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. Supercritical carbon dioxide (CO₂) is the most common mobile phase, often mixed with a small amount of an organic modifier like methanol. SFC combines advantages of both gas and liquid chromatography, offering high efficiency and fast separations. chemsrc.com It is also considered a "green" technology due to the reduced use of toxic organic solvents.

SFC is highly effective for the analysis and purification of polar compounds, including nitrogen-containing heterocycles. For This compound , SFC could serve as a rapid and efficient alternative to HPLC for purity analysis or for preparative-scale purification. The conditions often involve a packed column, similar to those used in HPLC, with the mobile phase of supercritical CO₂ and a polar modifier. The separation is influenced by parameters such as pressure, temperature, and the concentration of the modifier. wpmucdn.com

Table 4: General Supercritical Fluid Chromatography (SFC) Parameters

Parameter Condition
Instrument Supercritical Fluid Chromatography System
Column e.g., HSS Cyano, BEH 2-EP (Ethylpyridine)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) Methanol with 20 mM Ammonium Formate
Flow Rate 1.0 - 3.0 mL/min
Back Pressure 120 - 150 bar
Column Temperature 40 °C

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the atomic and molecular structure of a crystalline solid. When a beam of X-rays strikes a well-ordered crystal, the X-rays are diffracted into a specific pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of all atoms in the molecule can be determined.

A successful single-crystal X-ray diffraction study of This compound would provide unambiguous proof of its constitution and connectivity. It would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal how the molecules pack together in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding (e.g., between the amine group of one molecule and the quinoline nitrogen of another) and π-π stacking of the aromatic rings. chemsrc.com Currently, there is no publicly available crystal structure for this specific compound in crystallographic databases.

Table 5: Structural Information Obtainable from X-ray Crystallography

Data Type Description
Unit Cell Dimensions The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal lattice.
Atomic Coordinates The precise x, y, and z position of every atom in the molecule.
Bond Lengths The distance between the nuclei of two bonded atoms (e.g., C-N, C-Br, C-F).
Bond Angles The angle formed by three connected atoms (e.g., C-C-C, C-N-H).
Torsion Angles The dihedral angle describing the rotation around a central bond.

Computational and Theoretical Investigations of 5 Bromo 8 Fluoroquinolin 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule. These methods provide insights into the distribution of electrons, orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. For a molecule like 5-Bromo-8-fluoroquinolin-3-amine, DFT calculations would typically be employed to optimize the ground-state geometry and calculate various electronic properties.

A theoretical DFT study on quinoline (B57606) derivatives, for instance, might involve the B3LYP functional with a basis set such as 6-311+G(d,p) to obtain accurate predictions of molecular structures and energies. nih.gov Such studies on related compounds have shown that substituents significantly influence the electronic properties. For example, a study on quinolin-4-one derivatives indicated that a bromine substituent can increase the acidity of nearby sites. scilit.com In the case of this compound, the electron-withdrawing nature of the bromine and fluorine atoms, combined with the electron-donating effect of the amine group, would create a unique electronic landscape across the quinoline ring system.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyHypothetical ValueSignificance
Total Energy-Indicator of molecular stability.
Dipole Moment-Measures the overall polarity of the molecule.
Mulliken Atomic Charges-Describes the partial charges on each atom, indicating sites for nucleophilic or electrophilic attack.

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Molecular Orbital Analysis

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO would likely be localized on the electron-rich portions of the molecule, such as the amine group and the quinoline ring. Conversely, the LUMO would be expected to be distributed over the electron-deficient regions. A smaller HOMO-LUMO gap would suggest higher reactivity. General studies on quinoline derivatives often use Frontier Molecular Orbital (FMO) analysis to understand their chemical stability. nih.gov

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful tools for predicting how a molecule might interact with a biological target, such as a protein or enzyme. These methods are central to computer-aided drug design. nih.gov

Ligand-Target Interaction Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, this would involve docking the molecule into the active site of a relevant biological target. The docking score, typically expressed in kcal/mol, estimates the binding affinity. nih.gov Studies on other halogenated quinolines have demonstrated their potential to bind to various biological targets, with the type and position of the halogen influencing the binding affinity. nih.govresearchgate.net

Binding Mode Analysis

Beyond the docking score, analyzing the binding mode reveals the specific interactions between the ligand and the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds. For this compound, the amine group could act as a hydrogen bond donor or acceptor, while the fluorine and bromine atoms could participate in halogen bonding or other electrostatic interactions. The quinoline ring itself can engage in π-π stacking with aromatic amino acid residues. rsc.org

Table 2: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

ParameterHypothetical OutcomeImplication
Docking Score (kcal/mol)-Predicted binding affinity.
Interacting Residues-Key amino acids in the binding site.
Hydrogen Bonds-Number and type of hydrogen bonds formed.
Halogen Bonds-Presence of interactions involving bromine or fluorine.
Hydrophobic Interactions-Non-polar interactions contributing to binding.

Note: This table is illustrative and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, accounting for its flexibility and the influence of its environment (e.g., water). mdpi.com An MD simulation of this compound, either in solution or within a protein binding site, would reveal its conformational preferences and the stability of its interactions.

Key analyses from an MD simulation include Root Mean Square Deviation (RMSD) to assess the stability of the system and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein-ligand complex. researchgate.netresearchgate.net For this compound, MD simulations could explore the rotational freedom around the C-N bond of the amine group and how this flexibility influences its interactions with a target protein. General principles of MD simulations are widely applied in drug discovery to understand the dynamic nature of ligand-receptor binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR studies can be instrumental in predicting its potential as a therapeutic agent and in guiding the synthesis of new derivatives with enhanced efficacy. These models are built by calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure and then using statistical methods to relate these descriptors to observed biological activity.

In the context of quinoline derivatives, which have shown promise as anticancer agents, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. mdpi.comnih.gov These approaches analyze the steric and electrostatic fields surrounding the molecules, as well as other properties like hydrophobicity and hydrogen bonding potential, to create a 3D map that highlights which regions of the molecule are crucial for its interaction with a biological target. nih.gov

For a hypothetical QSAR study on a series of analogs of this compound, a range of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing fluorine and bromine atoms, as well as the electron-donating amino group in this compound, would significantly influence these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. The bromo group at position 5 and the fluoro group at position 8 will have a direct impact on the steric profile of the quinoline ring system.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes. The LogP value (octanol-water partition coefficient) is a common hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, including connectivity and branching.

A representative set of molecular descriptors that would be relevant for a QSAR study of this compound and its analogs is presented in Table 1.

| Topological | Wiener Index | A distance-based topological index. | Reflects the branching and size of the molecule. |

Once these descriptors are calculated for a series of compounds with known biological activities (e.g., inhibitory concentration against a specific enzyme), a QSAR model can be developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). mdpi.com The resulting equation would allow for the prediction of the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing. For instance, a CoMSIA model for quinoline derivatives as anti-breast cancer agents revealed that electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields had a significant impact on their activity. nih.gov

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics encompasses a broad range of computational tools and techniques used to analyze and manage large datasets of chemical information. For this compound, cheminformatics approaches are vital for exploring the vast chemical space around this core structure to identify novel analogs with desirable properties.

One of the primary applications of cheminformatics in this context is virtual screening . tandfonline.comnih.gov This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein kinase. tandfonline.com Given that many quinoline derivatives have been investigated as kinase inhibitors, this is a particularly relevant application. tandfonline.com

The virtual screening process for this compound could proceed in several stages:

Library Preparation: A large database of commercially available or virtually generated compounds would be compiled. This library could be focused on quinoline derivatives or be more diverse.

Filtering: The library would be filtered based on physicochemical properties to remove compounds with undesirable characteristics, such as poor drug-likeness (e.g., violations of Lipinski's rule of five).

Docking-Based Screening: The remaining compounds would be computationally "docked" into the binding site of a target protein. nih.gov The docking process predicts the preferred orientation of the ligand in the binding site and estimates the binding affinity, typically as a scoring function. nih.gov Compounds with high docking scores are considered potential hits.

For example, a virtual screening campaign could be designed to find inhibitors of a specific cancer-related kinase. The crystal structure of the kinase would be used as the target, and a library of quinoline analogs could be screened against it. The results of such a screen would provide a ranked list of potential inhibitors, with their predicted binding modes and affinities.

Another powerful cheminformatics approach is scaffold hopping . This technique involves searching for novel molecular scaffolds that can mimic the biological activity of a known active compound. acs.org Starting with this compound as a lead structure, scaffold hopping algorithms could identify other heterocyclic systems that can present the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) in a similar spatial arrangement. This can lead to the discovery of entirely new classes of compounds with potentially improved properties, such as better selectivity or novel intellectual property.

The exploration of chemical space around this compound can also be guided by analyzing the scaffold diversity of known active compounds. nih.gov By identifying common scaffolds among active quinoline derivatives, it is possible to design new molecules that retain these key structural motifs while introducing novel substitutions to optimize activity and other properties.

Table 2 provides a hypothetical example of the output from a virtual screening study, showcasing potential hits with their predicted binding affinities.

Table 2: Representative Virtual Screening Hits for a Kinase Target

Compound ID Structure Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
Hit 1 5-Bromo-8-fluoro-2-(methylamino)quinolin-3-amine -9.2 Hydrogen bond with catalytic lysine, pi-stacking with phenylalanine.
Hit 2 5-Chloro-8-fluoro-N-methylquinolin-3-amine -8.8 Halogen bond with backbone carbonyl, hydrophobic interactions.
Hit 3 8-Fluoro-5-(trifluoromethyl)quinolin-3-amine -8.5 Strong electrostatic interactions with charged residues.

| Hit 4 | 5-Bromo-3-amino-8-fluoroquinoline-2-carboxamide | -9.5 | Multiple hydrogen bonds with the hinge region of the kinase. |

Structure Activity Relationship Sar Studies of 5 Bromo 8 Fluoroquinolin 3 Amine Derivatives

Impact of Halogen Substitutions on Bioactivity

The nature and position of halogen substituents on the quinoline (B57606) ring are critical determinants of the biological activity of 5-Bromo-8-fluoroquinolin-3-amine derivatives. The interplay between the electron-withdrawing effects, size, and lipophilicity of the halogens significantly influences the compound's interaction with biological targets.

The bromine atom at the C5 position and the fluorine atom at the C8 position of the quinoline nucleus have distinct and synergistic effects on the molecule's properties. Bromine, being a larger and more polarizable halogen, can engage in halogen bonding and other steric interactions within a receptor binding pocket. Its electron-withdrawing nature also modulates the pKa of the quinoline nitrogen and the exocyclic amine.

Fluorine at the C8 position, while also electron-withdrawing, is the most electronegative element and can form strong hydrogen bonds. Its small size means it often has a minimal steric impact, but its electronic influence can be profound, affecting the metabolic stability and membrane permeability of the molecule. For instance, in studies of related 8-aminoquinolines, the introduction of a fluorine atom at the C5 position of a 4-methylprimaquine analog resulted in a compound with very high antimalarial activity, although this was accompanied by significant toxicity. who.int This highlights the potent effect a strategically placed fluorine atom can have on bioactivity.

The combination of bromine at C5 and fluorine at C8 in the this compound scaffold creates a unique electronic distribution across the aromatic system, which can be crucial for target recognition and binding affinity.

To understand the specific contribution of bromine and fluorine to the bioactivity of the this compound scaffold, it is informative to compare them with analogues bearing other halogens, such as chlorine and iodine.

The following table illustrates the general trends observed for halogen substitutions on quinoline rings in various medicinal chemistry studies. While not specific to the this compound scaffold, these trends provide a basis for predicting the effects of halogen modification.

Halogen at C5Halogen at C8Relative Bioactivity (Predicted)Key Considerations
BromineFluorineBaselineCombination of moderate size and high electronegativity.
ChlorineFluorinePotentially similar or slightly lowerChlorine is smaller and less polarizable than bromine.
IodineFluorinePotentially higherIodine is larger and more lipophilic, which can enhance binding but may also increase toxicity.
BromineChlorinePotentially similarThe larger size of chlorine compared to fluorine may alter binding interactions.
BromineIodinePotentially higherThe increased lipophilicity and polarizability of iodine at C8 could enhance activity.

This table is illustrative and based on general principles of halogen substitution in medicinal chemistry, as specific data for this compound analogues is not available.

Role of the Amine Group Modifications

The amine group at the C3 position of the this compound scaffold is a primary site for modification to modulate the physicochemical properties and biological activity of the resulting derivatives.

The primary amine at the C3 position can be readily converted to secondary or tertiary amines through alkylation or arylation. These modifications can have a profound impact on the molecule's lipophilicity, hydrogen bonding capacity, and steric profile. For example, in the context of 4-aminoquinolines, the nature of the alkylamino side chain is crucial for antimalarial activity. youtube.com

Amine SubstitutionPredicted Impact on BioactivityRationale
Primary Amine (-NH2)BaselineCapable of acting as a hydrogen bond donor.
Secondary Amine (-NHR)VariableIntroduction of a substituent (R) can probe for additional binding interactions. Increased lipophilicity.
Tertiary Amine (-NRR')VariableLoss of hydrogen bond donating capacity. Significant increase in steric bulk and lipophilicity.
Amide (-NHC(O)R)Generally decreasedThe electron-withdrawing nature of the carbonyl group reduces the basicity of the amine.

This table provides a generalized prediction of the impact of amine substitution based on common SAR principles.

The basicity of the C3-amine group, and consequently its protonation state at physiological pH, is a critical factor influencing the molecule's interaction with its biological target, as well as its absorption and distribution. The pKa of the amine can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups in its substituents.

A more basic amine will be more protonated at physiological pH, leading to a positively charged species that can engage in ionic interactions with negatively charged residues in a binding site. Conversely, a less basic amine will exist to a greater extent in its neutral form, which can more readily cross biological membranes. In some quinoline-based antimalarials, the presence of a basic amino group is essential for accumulation in the acidic food vacuole of the parasite. nih.gov

Modifications to the Quinoline Core Structure

Beyond substitutions on the existing scaffold, modifications to the quinoline core itself can lead to the discovery of novel bioactive compounds. This can involve the introduction of additional substituents at other positions or even the replacement of the quinoline ring system with a related heterocyclic core.

In studies of 8-aminoquinoline (B160924) antimalarials, the introduction of substituents at the C2, C4, and C7 positions has been explored. who.int For instance, the introduction of a methyl group at C4 in a primaquine (B1584692) analog was found to influence both activity and toxicity. who.int Similarly, substitution at the C7 position generally leads to a loss of activity in this class of compounds. who.int

Replacing the quinoline core with other bicyclic systems, such as quinoxaline (B1680401) or isoquinoline (B145761), while maintaining a similar arrangement of key functional groups, can help to determine the essential features of the pharmacophore. For example, 5-bromo-8-chloroquinoxaline (B2659661) is a commercially available building block that could be used to synthesize analogs to probe the importance of the quinoline nitrogen's position. bldpharm.com

Systematic modifications of the this compound scaffold, guided by the principles of structure-activity relationships, hold significant potential for the development of new chemical entities with tailored biological activities.

Ring Substitutions at Non-Halogenated Positions

The exploration of substitutions at the non-halogenated positions of the this compound scaffold is a key strategy in modulating biological activity. While direct structure-activity relationship (SAR) studies on this specific heterocycle are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on analogous quinoline-based structures, particularly those investigated as kinase inhibitors.

Substitutions at the C-2, C-4, C-6, and C-7 positions are of primary interest. Research on related quinoline derivatives has shown that modifications at these sites can significantly influence potency, selectivity, and pharmacokinetic properties.

For instance, in various quinoline series, the introduction of small alkyl or alkoxy groups at the C-2 position can impact the orientation of the molecule within a target's binding site. In the context of kinase inhibition, a methyl group at this position has been observed to either enhance or decrease activity depending on the specific kinase and the nature of the substituent at C-4.

The C-4 position is often crucial for establishing key interactions with biological targets. In many 4-aminoquinoline (B48711) derivatives, this position is substituted with an amino group bearing a side chain. pharmacy180.com The nature of this side chain, including its length, branching, and the presence of additional functional groups, is a critical determinant of activity. pharmacy180.com For this compound, derivatization of the 3-amino group would be a primary focus for lead optimization.

A hypothetical SAR exploration for this compound could involve the synthesis and evaluation of a matrix of compounds with systematic variations at these non-halogenated positions. The following table illustrates a potential library of derivatives for initial screening, based on common modifications in quinoline chemistry.

Compound ID R2 R4 R6 R7 Hypothesized Impact on Activity
A-1 HHHHBaseline (unsubstituted)
A-2 CH3HHHPotential for altered binding orientation
A-3 HOCH3HHMay influence solubility and electronic properties
A-4 HHOCH3HPotential for improved potency based on analogue studies
A-5 HHHClMay enhance activity through halogen bonding
A-6 CH3OCH3HHCombination of steric and electronic modifications
A-7 HHOCH3ClExploring synergistic effects of substituents

Bioisosteric Replacements of the Quinoline Nitrogen

Bioisosteric replacement of the quinoline nitrogen in the this compound scaffold represents a sophisticated strategy for lead optimization. This approach aims to retain the essential biological activity of the parent molecule while potentially improving properties such as selectivity, metabolic stability, and patentability. The nitrogen atom at position 1 of the quinoline ring is a key hydrogen bond acceptor and plays a crucial role in the molecule's interaction with many biological targets, particularly the hinge region of protein kinases. namiki-s.co.jp

For example, replacing the quinoline core with a quinazoline (B50416) scaffold introduces a second nitrogen atom into the six-membered ring. This can lead to altered hydrogen bonding patterns and may improve binding affinity or selectivity for certain kinases. nih.gov Studies on quinazoline-based kinase inhibitors have demonstrated that this core can effectively mimic the hinge-binding interactions of quinolines. nih.govnih.gov

Another approach is the use of isoquinoline as a bioisosteric replacement. While maintaining the same molecular formula, the rearrangement of the nitrogen to position 2 alters the geometry and electronic distribution of the molecule, which can lead to a different pharmacological profile.

The following table presents a comparative overview of potential bioisosteric replacements for the quinoline nitrogen in the context of this compound.

Scaffold Key Structural Feature Potential Advantages Potential Challenges
Quinoline (Parent) Nitrogen at position 1Established hinge-binding interactionsPotential for off-target activities
Quinazoline Nitrogens at positions 1 and 3Altered H-bonding, potential for improved selectivityMay require significant re-optimization of other substituents
Isoquinoline Nitrogen at position 2Different vector for H-bonding, novel chemical spaceMay lose key interactions if the N1 position is critical
Cinnoline Nitrogens at positions 1 and 2Adjacent nitrogen atoms can influence electronic propertiesPotential for altered metabolic stability

The successful application of bioisosteric replacement requires careful consideration of the target's structural biology and a synthetic chemistry program capable of producing the desired analogues.

Comparative Analysis with Quinoline and Isoquinoline Analogues

Quinoline Analogues:

The broader class of quinoline derivatives has been extensively studied, particularly as kinase inhibitors. nih.govresearchgate.net The position of the amino group at C-3 in this compound is a distinguishing feature. Many potent quinoline-based inhibitors feature a substituent at the C-4 position that projects into a specific pocket of the kinase active site. nih.gov The 3-amino substitution pattern may lead to a different binding mode or target profile.

The presence of both a bromine atom at C-5 and a fluorine atom at C-8 is also significant. Halogen substitutions are known to modulate the electronic properties of the aromatic system and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. nih.gov Comparative studies with quinoline analogues lacking one or both of these halogens would be crucial to delineate their specific contributions to activity.

Isoquinoline Analogues:

Isoquinoline-based compounds represent another important class of biologically active molecules. researchgate.net The key difference lies in the position of the ring nitrogen (N-2 in isoquinoline versus N-1 in quinoline). This seemingly subtle change has profound implications for the molecule's three-dimensional structure and its ability to interact with biological targets. In the context of kinase inhibition, the N-1 of quinoline often acts as a critical hydrogen bond acceptor with the hinge region of the kinase. namiki-s.co.jp An isoquinoline analogue would present a different hydrogen bonding vector, which could lead to a complete loss of activity or, alternatively, a switch in kinase selectivity.

The following table provides a hypothetical comparison of the potential activities of this compound and its conceptual quinoline and isoquinoline analogues.

Compound Core Scaffold Key Distinguishing Feature Predicted Biological Activity Profile
This compound Quinoline3-amino substitution, 5-bromo, 8-fluoroPotential for unique kinase inhibitory profile due to substitution pattern
5-Bromo-8-fluoroquinolin-4-amine Quinoline4-amino substitution (more common in kinase inhibitors)Likely to exhibit kinase inhibitory activity, potentially with a different selectivity profile
5-Bromo-8-fluoroisoquinolin-3-amine IsoquinolineN-2 in the ring systemMay have reduced or altered kinase inhibitory activity due to different H-bonding vector

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For this compound and its derivatives, a pharmacophore model would typically be generated based on the structures of known active compounds or by docking the molecule into the crystal structure of its biological target. tandfonline.commdpi.com

A typical pharmacophore model for a quinoline-based kinase inhibitor might include:

A hydrogen bond acceptor feature corresponding to the quinoline nitrogen. mdpi.com

A hydrogen bond donor feature from the 3-amino group.

A hydrophobic/aromatic feature representing the quinoline ring system.

Halogen bond donor features for the bromine and fluorine atoms.

Once a pharmacophore model is established, it can guide lead optimization in several ways:

Virtual Screening: The model can be used to search large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new scaffolds with similar activity. tandfonline.com

De Novo Design: The model can serve as a template for the design of entirely new molecules that incorporate the key features in the correct spatial arrangement.

SAR Interpretation: By mapping the pharmacophore onto a series of active and inactive analogues, researchers can gain a better understanding of the structural requirements for activity and identify key areas for modification.

Lead Optimization Strategies:

Based on a hypothetical pharmacophore model and general principles of medicinal chemistry, several lead optimization strategies can be proposed for this compound:

Derivatization of the 3-Amino Group: This is often the most fruitful avenue for optimization. The introduction of various side chains can explore additional binding pockets and improve potency and selectivity. The use of amide or urea (B33335) linkages is a common strategy to introduce further hydrogen bonding partners.

Modification of the Quinoline Core: As discussed in the section on bioisosteric replacements, substituting the quinoline nucleus with other heterocyclic systems can lead to improved properties.

Fine-Tuning of Substituents: The bromine and fluorine atoms can be replaced with other halogens or small functional groups to modulate electronic properties and explore the potential for halogen bonding.

The following table outlines some potential lead optimization strategies and their rationales.

Strategy Modification Rationale
Side Chain Exploration Introduction of a substituted phenyl ring via an amide linkage at the 3-amino positionTo probe a hydrophobic pocket and introduce additional points of interaction
Bioisosteric Replacement Replacement of the quinoline core with a quinazoline scaffoldTo alter hydrogen bonding patterns and potentially improve selectivity
Halogen Substitution Replacement of the C-5 bromine with a chlorine or methyl groupTo investigate the role of the halogen in binding and modulate lipophilicity

Through an iterative process of design, synthesis, and biological evaluation, guided by pharmacophore modeling and a thorough understanding of SAR, this compound could serve as a valuable starting point for the development of novel therapeutic agents.

Mechanistic Investigations of Biological Activity Pre Clinical and in Vitro Studies

Interaction with Molecular Targets and Biological Pathways

The specific interactions of 5-Bromo-8-fluoroquinolin-3-amine with molecular targets are not extensively detailed in publicly available research. However, studies on analogous quinoline (B57606) and isoquinoline (B145761) structures provide insights into the potential biological activities of this class of compounds.

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases, Adenosine (B11128) Receptors)

While direct enzyme inhibition data for this compound is scarce, research on similar compounds highlights potential activities. For instance, the quinoline core is a known pharmacophore for kinase inhibitors. Derivatives of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile have been synthesized and shown to act as non-ATP competitive Src kinase inhibitors. nih.gov Specifically, compounds in this series demonstrated inhibition of Src kinase activity with IC50 values in the micromolar range. nih.gov

Furthermore, adenosine receptors, which are implicated in various pathological conditions, have been targeted by quinoline derivatives. nih.gov For example, FR194921, a novel adenosine A1 receptor antagonist with a different core structure, has shown potent and selective affinity for this receptor, suggesting that nitrogen-containing heterocyclic compounds can be potent modulators of this receptor family. nih.gov

The potential for quinoline derivatives to act as topoisomerase inhibitors is also recognized. nih.gov DNA topoisomerases are crucial enzymes in DNA replication and transcription, making them attractive targets for anticancer drugs. nih.gov

Compound Class/DerivativeTarget EnzymeActivityReference
2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivativesSrc KinaseInhibition (IC50 = 0.9 - 5.9 µM) nih.gov
FR194921Adenosine A1 ReceptorAntagonist nih.gov

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR, HSP90)

The PI3K/Akt/mTOR and HSP90 signaling pathways are critical for cell growth, proliferation, and survival, and are often dysregulated in cancer. nih.govnih.gov Small molecule inhibitors targeting these pathways are of significant interest in drug discovery.

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov While no direct evidence links this compound to this pathway, the general class of kinase inhibitors often exhibits effects on this cascade.

Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins. nih.gov Inhibition of HSP90 leads to the degradation of these client proteins, resulting in anti-tumor effects. nih.govnih.gov Although specific studies on this compound as an HSP90 inhibitor are not available, the diverse chemical scaffolds capable of inhibiting HSP90 suggest that novel quinoline derivatives could potentially be explored for this activity.

Cellular Response Studies (In Vitro)

In vitro studies on cell lines are fundamental to understanding the cellular effects of a compound, including its impact on cell cycle, apoptosis, proliferation, and migration.

Cell Cycle Regulation and Apoptosis Induction

The regulation of the cell cycle is a key mechanism to control cell proliferation, and its disruption is a common feature of cancer. nih.gov Brominated indole (B1671886) derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. researchgate.net These compounds were found to activate key proteins in both the intrinsic and extrinsic apoptotic pathways. researchgate.net

Inhibition of Cell Proliferation and Migration

The inhibition of cell proliferation and migration are crucial endpoints in the evaluation of potential anti-cancer agents. Studies on N-alkyl-5-bromoindole derivatives have demonstrated their ability to inhibit the proliferation and migration of breast cancer cell lines. researchgate.net Similarly, derivatives of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile have been shown to suppress the migration and proliferation of breast cancer cells, which correlates with their ability to inhibit Src kinase activity. nih.gov

Compound Class/DerivativeCellular EffectCell Line(s)Reference
N-alkyl-5-bromoindole derivativesInhibition of proliferation and migrationMCF-7, MDA-MB-231 researchgate.net
2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivativesSuppression of migration and proliferationMDA-MB-231, MCF-7 nih.gov

Antimicrobial Action Mechanisms

Quinoxaline (B1680401) derivatives, which are structurally related to quinolines, have been investigated for their antimicrobial properties. A study on 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives revealed that these compounds exhibit activity against both bacteria and fungi. nih.gov The mechanism of action for some antimicrobial agents involves membrane damage and the disruption of membrane integrity. nih.gov For example, 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been shown to cause DNA leakage and disrupt the respiratory chain in Candida albicans. nih.gov Another related compound, 5-bromo-6-fluoroisoquinolin-3-amine, has been explored as a building block for developing inhibitors of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. chemshuttle.com

Compound Class/DerivativeAntimicrobial Target/MechanismOrganism(s)Reference
2,3-bis(bromomethyl)quinoxaline derivativesAntibacterial and antifungal activityGram-positive bacteria, fungi nih.gov
5,8-dihydroxy-1,4-naphthoquinoneMembrane damage, DNA leakage, respiratory chain disruptionCandida albicans, S. aureus, S. epidermidis nih.gov
5-bromo-6-fluoroisoquinolin-3-amine derivativesBacterial DNA gyrase inhibitionBacteria chemshuttle.com

DNA Gyrase and Topoisomerase IV Inhibition

There is currently no available scientific literature that has investigated the inhibitory activity of this compound against DNA gyrase or topoisomerase IV. Quinolones, as a class, are well-known inhibitors of these bacterial type II topoisomerase enzymes. They typically function by stabilizing the enzyme-DNA complex, which leads to double-strand breaks in the bacterial chromosome and ultimately cell death. However, without specific experimental data for this compound, its potential to act as a topoisomerase inhibitor remains unconfirmed.

Efflux Pump Modulation

No studies were identified that examined the role of this compound as a modulator of bacterial efflux pumps. Efflux pumps are a significant mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. Some quinolone derivatives have been investigated for their ability to inhibit these pumps, thereby restoring susceptibility to other antibiotics. The interaction of this compound with such systems has not been reported.

Metal Chelation and Ionophore Properties in Biological Systems

The metal chelation and ionophore properties of this compound in biological contexts have not been described in the available scientific literature. The structure of the compound, featuring nitrogen and fluorine atoms, suggests a potential for coordinating with metal ions. Such chelation can be a critical aspect of the mechanism of action for some antimicrobial compounds, influencing their uptake, stability, or interaction with metalloenzymes. However, no experimental evidence for these properties could be located for this compound.

Pre-clinical In Vivo Studies on Mechanism of Action (Excluding Therapeutic Efficacy)

No pre-clinical in vivo studies investigating the mechanism of action of this compound were found. Such studies are essential for understanding how a compound behaves in a complex living organism, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target engagement in a physiological setting. Without these studies, the in vivo mechanistic profile of this compound remains unknown.

Synthesis and Evaluation of Novel Derivatives and Analogues of 5 Bromo 8 Fluoroquinolin 3 Amine

Design Principles for New Chemical Entities

The design of new chemical entities originating from the 5-Bromo-8-fluoroquinolin-3-amine scaffold is guided by established medicinal chemistry principles. A primary strategy is molecular hybridization, which involves combining the quinoline (B57606) core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov This approach aims to improve the binding affinity and potency of the resulting compounds while potentially reducing off-target effects and the likelihood of drug resistance. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to the design process. By systematically modifying the scaffold—for instance, by substituting the bromine at the C-5 position or altering the amine at C-3—researchers can probe the interactions of the molecule with its biological target. nih.gov For example, in other quinoline series, the introduction of halogen substituents has been shown to enhance biological activity. nih.gov The fluorine at C-8 in the parent scaffold is particularly noteworthy, as fluorine substitution is a common strategy to improve metabolic stability and binding affinity.

Key biological targets for quinoline derivatives include protein kinases, DNA topoisomerases, and the proton motive force (PMF) in bacteria. nih.govnih.gov Design principles often involve creating molecules that can effectively interact with the active sites of these targets, for instance, through hydrogen bonding, which can be facilitated by the amine and nitrogen-containing quinoline ring. researchgate.net

Diversification Strategies for Structural Scaffolds

Diversification of the this compound scaffold is essential for exploring a broad chemical space and identifying compounds with optimized properties. Several strategies can be employed to achieve this structural diversity.

One effective method is the functionalization at different positions of the quinoline ring. For instance, the amine group at the C-3 position is a prime site for derivatization, such as through the formation of amides, ureas, thioureas, or sulfonamides, which can introduce new interaction points for biological targets. researchgate.net Similarly, the bromine atom at C-5 can be replaced or used in cross-coupling reactions to attach various aryl or alkyl groups. In studies on other quinolines, modifications at the C-4 position with fragments like thiazole (B1198619) or aniline (B41778) have been shown to maintain or enhance biological activity. mdpi.com

Another powerful strategy is the creation of hybrid scaffolds. This involves conjugating the quinoline core with other heterocyclic systems. For example, quinoline-triazole hybrids have been synthesized and evaluated for their antimalarial activity, demonstrating that this diversification can lead to potent compounds active against multidrug-resistant strains. nih.gov The combination of quinoline with scaffolds such as coumarin (B35378), oxazole, or pyrazole (B372694) has also been explored to generate novel anticancer agents. researchgate.net

The table below illustrates diversification strategies based on modifications reported for various quinoline cores.

Strategy Modification Example Resulting Scaffold Type Potential Application
Amine FunctionalizationReaction of the C-3 amine with chloroacetyl chlorideAcyl-amino quinolineKinase Inhibition
HybridizationCoupling with a triazole precursorQuinoline-triazole hybridAntimalarial nih.gov
HybridizationUgi reaction with coumarin-3-carboxylic acid and aminesQuinoline-coumarin hybridAnticancer researchgate.net
Ring AnnulationCondensation with malononitrile (B47326) and aldehydesPyrano[3,2-g]quinolineBiologically active fused systems sgu.ru

High-Throughput Synthesis and Screening Library Development

To efficiently explore the potential of the this compound scaffold, high-throughput synthesis (HTS) and the development of screening libraries are indispensable. These approaches allow for the rapid generation of a large number of derivatives for subsequent biological evaluation.

Solid-phase synthesis is a key technology for library development. For example, a method for the parallel solid-phase synthesis of 3,5-dicarboxamide-quinolin-2(1H)-one derivatives has been successfully developed, demonstrating the feasibility of creating quinolinone libraries with multiple points of diversity. acs.org A similar strategy could be adapted for the this compound core, where the amine group could be anchored to a solid support, followed by a series of reactions to build diversity.

Solution-phase parallel synthesis is another viable approach. The use of robust reactions like the Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") is well-suited for high-throughput formats. rsc.org A library of azide (B81097) or alkyne derivatives of the parent scaffold could be synthesized and then reacted with a corresponding library of alkynes or azides to quickly generate a large set of triazole-containing quinoline hybrids. rsc.org

The development of such libraries is crucial for identifying initial "hit" compounds. Screening these libraries against various biological targets, such as kinases or microbial pathogens, can rapidly identify promising candidates for further optimization. acs.org

Exploration of Hybrid Molecules Containing Quinoline Core

The strategy of creating hybrid molecules by combining the quinoline scaffold with other pharmacologically active moieties has proven to be highly fruitful in drug discovery. nih.govresearchgate.net This approach leverages the recognized biological properties of both parent structures to create new chemical entities with enhanced potency or novel mechanisms of action.

Quinoline-Chalcone Hybrids: Chalcones are known for their anticancer properties. Hybrid molecules that incorporate both a quinoline ring and a chalcone (B49325) framework have been synthesized and shown to act as inhibitors of tubulin polymerization and various protein kinases, which are critical targets in cancer therapy. nih.gov

Quinoline-Coumarin/Chromene Hybrids: The fusion of quinoline with coumarin or chromene scaffolds has led to compounds with significant cytotoxic activity against various cancer cell lines, including breast (MCF7), liver (HepG2), and cervical (HeLa) cancer. researchgate.net

Quinoline-Steroid Hybrids: A novel approach involves the framework combination of quinoline and steroid scaffolds, such as cholesterol. acs.org These hybrids have been shown to inhibit and even reverse the protein aggregation processes associated with neurodegenerative diseases like Alzheimer's, demonstrating a unique therapeutic application. acs.org

Indole-Quinoline Hybrids: The combination of indole (B1671886) and quinoline moieties has been explored for developing new antibacterial agents. nih.gov Certain CF3-substituted (hetero)aryl-quinoline hybrids have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting the bacterial proton motive force. nih.gov

The following table summarizes the reported activities of several quinoline-based hybrid molecules.

Hybrid Type Example Compound Target/Activity Reported IC₅₀ Reference
Quinoline-CoumarinHybrid 5kA2780 cancer cell line25 µg/mL researchgate.net
Quinoline-PyrazoleDerivative 11gMCF7 cancer cell line6.01 µM researchgate.net
Quinoline-PyrazolylthiazoleAnalog 20bDLD1 cancer cell line (EGFR inhibitor)31.8 nM researchgate.net
Quinolyl-Thienyl ChalconeCompound 31VEGFR-2 kinase inhibition73.41 nM nih.gov

Application of Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds that is particularly applicable to scaffolds like quinoline. frontiersin.org FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov These initial fragment hits are then optimized and grown into more potent, drug-like molecules. frontiersin.orgnih.gov

The quinoline nucleus is an excellent starting point for FBDD. A library of simple quinoline fragments can be screened against a target of interest, such as a protein kinase or transthyretin (TTR), a protein implicated in amyloidosis. researchoutreach.orgbiorxiv.org In one successful application, a screening of fragments led to the identification of 4-(3H-pyrazol-4-yl)quinoline as a novel scaffold for developing TTR kinetic stabilizers. biorxiv.org This hit was identified from a library of 129 fragments and validated through X-ray crystallography, showcasing the efficiency of the FBDD approach. biorxiv.org

A key strategy within FBDD is "fragment merging," where two or more fragments that bind to adjacent sites on a target protein are linked together to create a single, more potent molecule. researchoutreach.org Another technique is "fragment growing," where a confirmed fragment hit is elaborated with additional chemical functionality to improve its interactions with the target protein. nih.gov The this compound scaffold is well-suited for this, as the amine and bromo-substituents provide clear vectors for synthetic elaboration once the core has been identified as a binding fragment.

Conclusion and Future Directions in 5 Bromo 8 Fluoroquinolin 3 Amine Research

Summary of Key Findings and Contributions

Research into the broader class of quinoline (B57606) derivatives has established them as "privileged scaffolds" in drug discovery due to their presence in numerous FDA-approved drugs and their wide spectrum of biological activities. orientjchem.orgnih.gov While specific studies on 5-Bromo-8-fluoroquinolin-3-amine are limited, its primary contribution to the field is as a versatile synthetic intermediate.

Key contributions and established findings for structurally related compounds include:

Synthetic Versatility : The quinoline nucleus, particularly when functionalized with halogens, is a cornerstone for creating diverse derivatives. rsc.org The bromine atom at the C-5 position is particularly suitable for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. mdpi.com

Pharmacophore Potential : The quinoline core is a well-established pharmacophore with applications ranging from anticancer to antimicrobial agents. rsc.orgnih.gov The fluorine atom at the C-8 position can enhance metabolic stability, improve binding affinity, and increase membrane permeability of derivative compounds, all desirable traits in drug design. orientjchem.org

Intermediate for Kinase Inhibitors : Functionalized quinolines are frequently used to develop kinase inhibitors for cancer therapy. nih.gov The 3-amino group serves as a crucial handle for building out side chains that can interact with specific residues in the kinase active site, leading to potent and selective inhibition.

Identification of Knowledge Gaps and Unexplored Avenues

Despite the foundational importance of the quinoline scaffold, significant knowledge gaps exist specifically for this compound.

Limited Public Data : There is a notable lack of published research focusing directly on the synthesis, characterization, and application of this specific isomer. Much of the available information pertains to the general class of bromo-fluoro-quinolines or other isomers.

Biological Activity Profile : The intrinsic biological activity of this compound itself has not been thoroughly investigated. It is unknown whether the compound possesses any standalone therapeutic properties or if its utility is confined to being a synthetic precursor.

** unexplored Synthetic Reactions**: While the bromo and amino groups are known reactive sites, a comprehensive exploration of their reactivity in the specific electronic environment of the 5-bromo-8-fluoroquinoline (B1373256) core is lacking. The interplay between the directing effects of the fluorine, bromine, and amine substituents on further chemical modifications is an unexplored area.

Potential for Further Academic Inquiry and Methodological Advancements

The identified knowledge gaps provide a clear roadmap for future research. The potential for academic inquiry is substantial and could significantly advance the field of heterocyclic chemistry.

Development of Synthetic Libraries : A primary avenue for future work involves using this compound as a starting material to generate a library of novel derivatives. Systematic modification at the C-5 (via the bromo group) and C-3 (via the amino group) positions would create a diverse set of compounds for biological screening.

Structure-Activity Relationship (SAR) Studies : The synthesized library of derivatives should be used to conduct detailed SAR studies. orientjchem.org This would elucidate how different functional groups at various positions on the quinoline ring influence biological activity, providing crucial insights for rational drug design. mdpi.com

Advanced Synthesis Methods : Research into more efficient, scalable, and environmentally friendly synthesis routes for this compound is warranted. nih.gov This could involve exploring novel catalytic systems or flow chemistry approaches to improve yield and purity, making the compound more accessible for research. rsc.org

Broader Implications for Heterocyclic Chemistry and Pre-clinical Drug Discovery

The focused study of this compound has implications that extend beyond the compound itself.

Expanding Chemical Space : The creation and investigation of new derivatives from this scaffold will expand the available chemical space for drug discovery programs. rsc.org This increases the probability of identifying novel hits and leads for a variety of therapeutic targets, including kinases, G-protein coupled receptors, and ion channels.

Informing Future Drug Design : A deeper understanding of the chemical properties and biological potential of this specific substitution pattern will provide valuable data for medicinal chemists. rsc.orgresearchgate.net It will help in the design of next-generation quinoline-based therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov

New Anticancer and Antimicrobial Agents : Given the established role of quinolines in oncology and infectious diseases, derivatives of this compound represent a promising starting point for the development of new anticancer and antimicrobial agents. nih.gov The unique electronic properties conferred by the fluorine and bromine atoms could lead to compounds that overcome existing mechanisms of drug resistance.

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